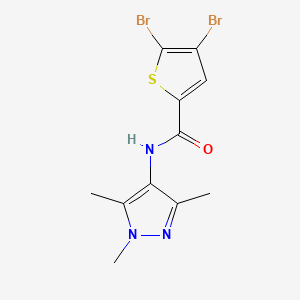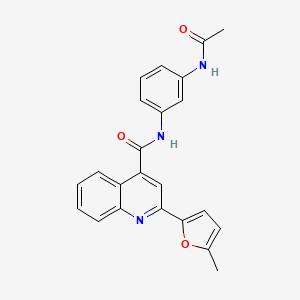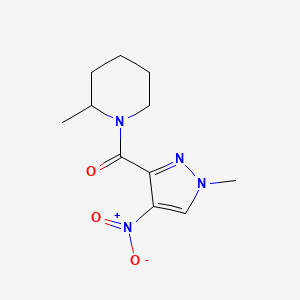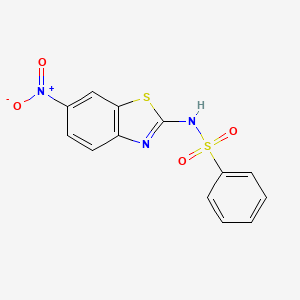![molecular formula C25H29N5O3S B10971884 methyl (2E)-5-[4-(diethylamino)phenyl]-2-[(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B10971884.png)
methyl (2E)-5-[4-(diethylamino)phenyl]-2-[(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
METHYL 5-[4-(DIETHYLAMINO)PHENYL]-2-[(E)-1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a complex structure with multiple functional groups, making it a subject of interest for researchers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 5-[4-(DIETHYLAMINO)PHENYL]-2-[(E)-1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by condensation reactions, cyclization, and functional group modifications. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would require scalable and cost-effective methods. This might involve continuous flow synthesis, use of automated reactors, and stringent quality control measures to ensure consistency and safety.
化学反応の分析
Types of Reactions
METHYL 5-[4-(DIETHYLAMINO)PHENYL]-2-[(E)-1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols or amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as pH, temperature, and solvent choice are crucial for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating diseases.
Industry: Utilized in the development of advanced materials with specific properties.
作用機序
The mechanism of action of METHYL 5-[4-(DIETHYLAMINO)PHENYL]-2-[(E)-1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may modulate biological pathways by binding to specific sites, altering the activity of target molecules, and influencing cellular processes.
類似化合物との比較
Similar Compounds
- **METHYL 5-[4-(DIMETHYLAMINO)PHENYL]-2-[(E)-1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
- **METHYL 5-[4-(ETHYLAMINO)PHENYL]-2-[(E)-1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
Uniqueness
The uniqueness of METHYL 5-[4-(DIETHYLAMINO)PHENYL]-2-[(E)-1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE lies in its specific functional groups and structural configuration, which confer distinct chemical and biological properties compared to similar compounds.
特性
分子式 |
C25H29N5O3S |
|---|---|
分子量 |
479.6 g/mol |
IUPAC名 |
methyl (2E)-5-[4-(diethylamino)phenyl]-2-[(1,5-dimethylpyrazol-4-yl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C25H29N5O3S/c1-7-29(8-2)19-11-9-17(10-12-19)22-21(24(32)33-6)15(3)27-25-30(22)23(31)20(34-25)13-18-14-26-28(5)16(18)4/h9-14,22H,7-8H2,1-6H3/b20-13+ |
InChIキー |
GZSLRTQDSCXHIR-DEDYPNTBSA-N |
異性体SMILES |
CCN(CC)C1=CC=C(C=C1)C2C(=C(N=C3N2C(=O)/C(=C\C4=C(N(N=C4)C)C)/S3)C)C(=O)OC |
正規SMILES |
CCN(CC)C1=CC=C(C=C1)C2C(=C(N=C3N2C(=O)C(=CC4=C(N(N=C4)C)C)S3)C)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(3,4-Difluorophenyl)carbamoyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10971802.png)
![4-{[(2-ethoxyphenyl)carbamoyl]amino}-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide](/img/structure/B10971807.png)
![4-ethoxy-N-[2-methyl-6-(propan-2-yl)phenyl]benzamide](/img/structure/B10971808.png)
![3-imino-N-[2-(trifluoromethyl)phenyl]-3H-benzo[f]chromene-2-carboxamide](/img/structure/B10971812.png)
![2-(4-chlorophenyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B10971816.png)
![5-chloro-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}thiophene-2-sulfonamide](/img/structure/B10971821.png)
![4-cyano-N,N-diethyl-5-{[(3-fluorophenyl)carbonyl]amino}-3-methylthiophene-2-carboxamide](/img/structure/B10971827.png)


![N-[3-(1,3-benzothiazol-2-ylsulfanyl)-5-nitrophenyl]-3-fluorobenzamide](/img/structure/B10971864.png)

![4-[(2,2,3,3,4,4,4-heptafluorobutanoyl)amino]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B10971874.png)

![3,4-dimethyl-6-[(6-methyl-3,4-dihydroquinolin-1(2H)-yl)carbonyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B10971899.png)
